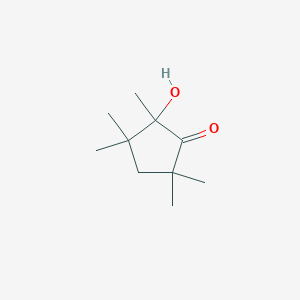
4-(Fluoromethyl)-1,2-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Fluoromethyl)-1,2-dinitrobenzene is an organic compound characterized by the presence of a fluoromethyl group and two nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-1,2-dinitrobenzene typically involves the introduction of a fluoromethyl group to a dinitrobenzene precursor. One common method is the visible light-mediated radical fluoromethylation, which uses fluoroiodomethane as a fluoromethylating agent. This process is facilitated by visible light and tris(trimethylsilyl)silane, which acts as both a hydrogen- and halogen atom transfer reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the selection of appropriate solvents and catalysts is crucial to ensure the scalability and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Fluoromethyl)-1,2-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the benzene ring can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The fluoromethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Products with different functional groups replacing the nitro groups.
Reduction: 4-(Fluoromethyl)-1,2-diaminobenzene.
Oxidation: 4-(Carboxymethyl)-1,2-dinitrobenzene.
Applications De Recherche Scientifique
4-(Fluoromethyl)-1,2-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Fluoromethyl)-1,2-dinitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The fluoromethyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The nitro groups can also participate in redox reactions, affecting the overall reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)-1,2-dinitrobenzene
- 4-(Bromomethyl)-1,2-dinitrobenzene
- 4-(Iodomethyl)-1,2-dinitrobenzene
Uniqueness
4-(Fluoromethyl)-1,2-dinitrobenzene is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and bioavailability compared to its chlorinated, brominated, and iodinated counterparts .
Propriétés
Numéro CAS |
64747-72-4 |
|---|---|
Formule moléculaire |
C7H5FN2O4 |
Poids moléculaire |
200.12 g/mol |
Nom IUPAC |
4-(fluoromethyl)-1,2-dinitrobenzene |
InChI |
InChI=1S/C7H5FN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2 |
Clé InChI |
UQHHDUVYOAJMKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CF)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
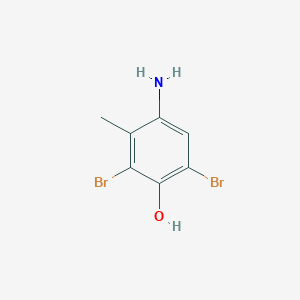
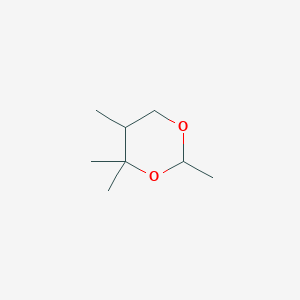
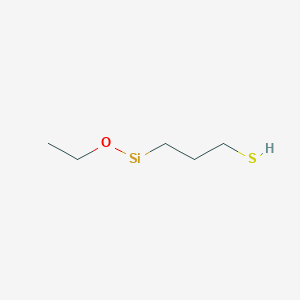
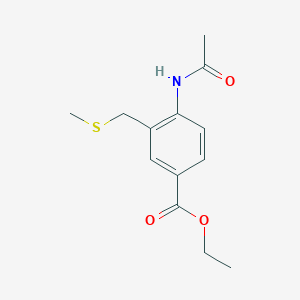
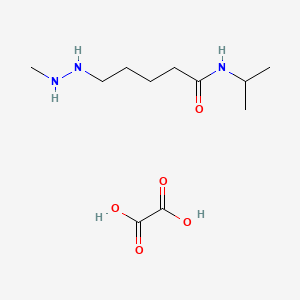
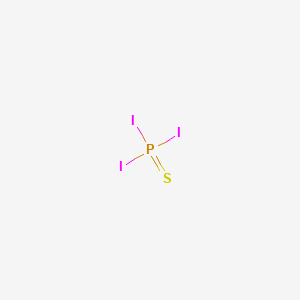
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)

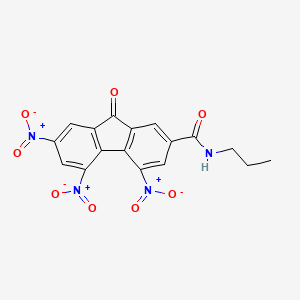
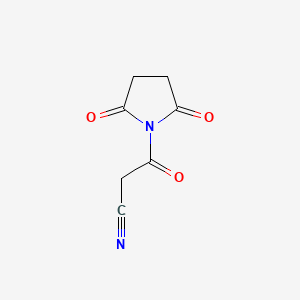
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
